3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile typically involves the reaction of 2-chloroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-[(2-Bromophenyl)azanediyl]dipropanenitrile: Similar structure but with a bromine atom instead of chlorine.
3,3’-[(2-Fluorophenyl)azanediyl]dipropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
3,3’-[(2-Methylphenyl)azanediyl]dipropanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the dipropanenitrile moieties provide stability and reactivity, enhancing the compound’s utility in research and industrial settings.
Properties
CAS No. |
923035-22-7 |
---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-[2-chloro-N-(2-cyanoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H12ClN3/c13-11-5-1-2-6-12(11)16(9-3-7-14)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
InChI Key |
FGTMHDXFDIDGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCC#N)CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.